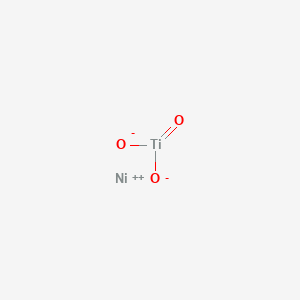
Nickel titanium oxide (NiTiO3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel titanate, also known as nickel titanium oxide, is an inorganic compound with the chemical formula NiTiO₃. It is a coordination compound between nickel (II), titanium (IV), and oxide ions. This compound appears as a yellow powder and is known for its unique properties, including high UV-vis-NIR reflectance and semiconductivity .
Méthodes De Préparation
Nickel titanate can be synthesized through various methods:
Solid-State Reaction: This method involves heating nickel oxide (NiO) and titanium dioxide (TiO₂) at high temperatures (around 1350°C) for several hours.
Polymeric Precursor Method: This involves the spontaneous combustion of titanium isopropoxide (Ti(OCH(CH₃)₂)₄) with nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and glycine (C₃H₇NO₂) in a molar ratio of 1:1:20 in isopropyl alcohol solution.
Sol-Gel Method: This method combines the sol-gel process with solvothermal treatment to produce nickel titanate nanospheres.
Analyse Des Réactions Chimiques
Nickel titanate undergoes various chemical reactions, including:
Oxidation: Nickel titanate can act as a catalyst for the oxidation of organic compounds, such as toluene.
Reduction: It can be reduced under specific conditions to form different nickel and titanium compounds.
Substitution: Nickel titanate can undergo substitution reactions where nickel or titanium ions are replaced by other metal ions, altering its properties.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Nickel titanate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including the oxidation of organic compounds.
Biology: Nickel titanate’s semiconducting properties make it useful in biosensors and other biological applications.
Medicine: Its photocatalytic properties are being explored for potential use in medical treatments, such as photodynamic therapy.
Industry: Nickel titanate is used in the production of pigments, ceramics, and electronic materials.
Mécanisme D'action
The mechanism by which nickel titanate exerts its effects is primarily through its semiconducting and photocatalytic properties. When exposed to light, nickel titanate can generate electron-hole pairs, which can then participate in various chemical reactions. This property is particularly useful in photocatalysis, where nickel titanate can degrade pollutants or produce hydrogen through water splitting .
Comparaison Avec Des Composés Similaires
Nickel titanate is unique compared to other similar compounds due to its specific combination of nickel and titanium ions, which gives it distinct properties. Similar compounds include:
Titanium dioxide (TiO₂): Known for its photocatalytic properties, but with a higher band gap compared to nickel titanate.
Nickel oxide (NiO): Used in various catalytic applications but lacks the combined properties of nickel and titanium found in nickel titanate.
Nickel iron titanate (NiFeTiO₃): A perovskite composite with enhanced photocatalytic activity under visible light.
Nickel titanate’s unique combination of properties makes it a valuable material for a wide range of applications in science and industry.
Propriétés
Numéro CAS |
12035-39-1 |
|---|---|
Formule moléculaire |
NiO3Ti |
Poids moléculaire |
154.559 g/mol |
Nom IUPAC |
dioxido(oxo)titanium;nickel(2+) |
InChI |
InChI=1S/Ni.3O.Ti/q+2;;2*-1; |
Clé InChI |
DGXKDBWJDQHNCI-UHFFFAOYSA-N |
SMILES canonique |
[O-][Ti](=O)[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


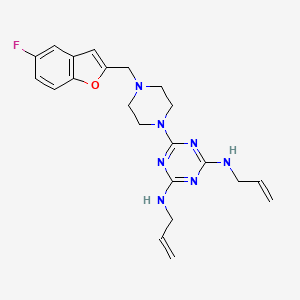
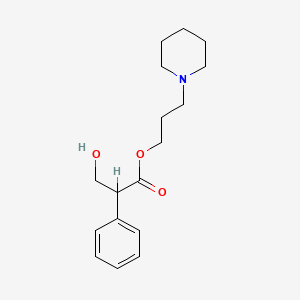
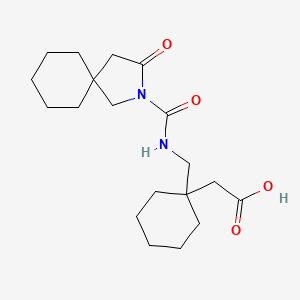

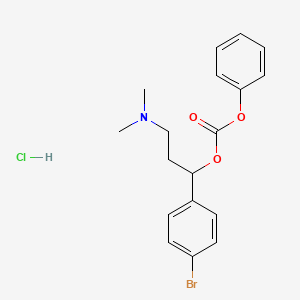
![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B15189678.png)

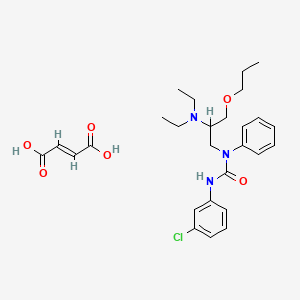
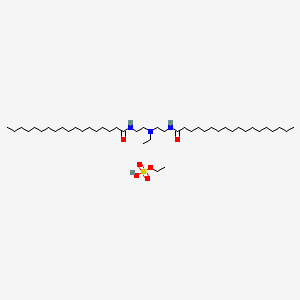


![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)


